Superior Detection of Extrahepatic and Pelvic Lesions in Colorectal Cancer vs. Computed Tomography (CT)
In a head-to-head comparison for detecting recurrent colorectal carcinoma, 111In-satumomab pendetide (OncoScint) demonstrated superior sensitivity in the pelvis and extrahepatic abdomen compared to computed tomography (CT) [1]. This is a critical differentiation point for staging and surgical planning, as CT is the standard of care for initial evaluation. The study noted that while CT remains superior for liver metastases, the combination of both modalities achieved a per-patient sensitivity of 88%, highlighting the specific added value of Satumomab-based imaging [1].
| Evidence Dimension | Lesion Detection Sensitivity by Anatomical Region |
|---|---|
| Target Compound Data | More sensitive than CT in pelvis and extrahepatic abdomen |
| Comparator Or Baseline | Computed Tomography (CT) scan |
| Quantified Difference | Superior sensitivity in extrahepatic abdomen; combined sensitivity (OncoScint + CT) = 88% |
| Conditions | Multicenter study of patients with recurrent colorectal carcinoma; evaluation of immunoscintigraphy vs. CT findings. |
Why This Matters
This evidence directly supports procurement for applications where CT is insufficient for detecting occult extrahepatic or pelvic disease, a common and critical clinical scenario.
- [1] Collier BD, Abdel-Nabi H, Doerr RJ, et al. Immunoscintigraphy performed with In-111-labeled CYT-103 in the management of colorectal cancer: comparison with CT. Radiology. 1992;185(1):179-186. doi:10.1148/radiology.185.1.1523305 View Source
